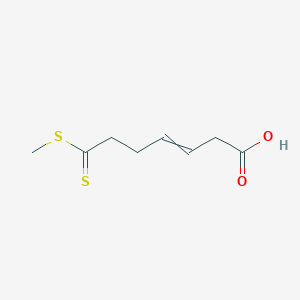
7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid is an organic compound characterized by the presence of both methylsulfanyl and sulfanylidene groups attached to a hept-3-enoic acid backbone
Preparation Methods
The synthesis of 7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of hept-3-enoic acid with methylsulfanyl reagents under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfanylidene group to a sulfanyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid involves its interaction with molecular targets through its functional groups. The methylsulfanyl and sulfanylidene groups can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.
Comparison with Similar Compounds
Similar compounds to 7-(Methylsulfanyl)-7-sulfanylidenehept-3-enoic acid include:
7-(Methylsulfanyl)heptanoic acid: Lacks the sulfanylidene group, making it less reactive in certain chemical reactions.
7-(Methylsulfanyl)-7-oxoheptanoic acid: Contains an oxo group instead of a sulfanylidene group, leading to different reactivity and applications.
7-(Methylsulfanyl)-7-hydroxyheptanoic acid: The presence of a hydroxy group alters its chemical properties and potential uses. The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
90032-88-5 |
|---|---|
Molecular Formula |
C8H12O2S2 |
Molecular Weight |
204.3 g/mol |
IUPAC Name |
7-methylsulfanyl-7-sulfanylidenehept-3-enoic acid |
InChI |
InChI=1S/C8H12O2S2/c1-12-8(11)6-4-2-3-5-7(9)10/h2-3H,4-6H2,1H3,(H,9,10) |
InChI Key |
SDGUQVYDUIRXSA-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)CCC=CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




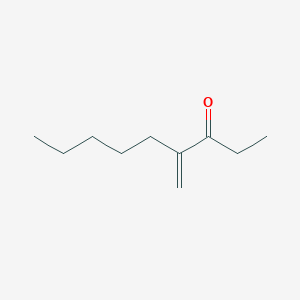
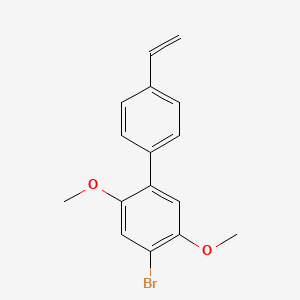
![2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate](/img/structure/B14392201.png)
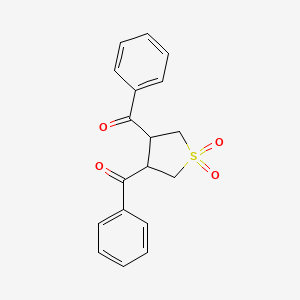
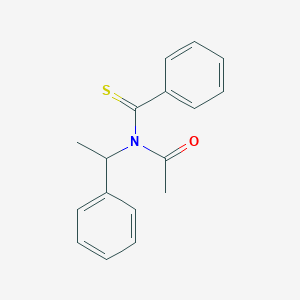
![Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate](/img/structure/B14392216.png)
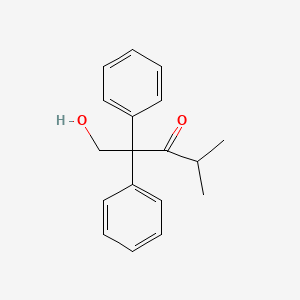
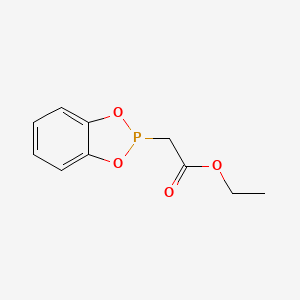
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate](/img/structure/B14392228.png)
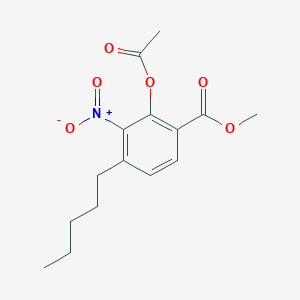
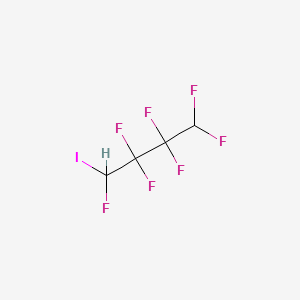
![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-3-methylpent-3-en-2-one](/img/structure/B14392263.png)
